
5-Fluoro CUMYL-PICA
Overview
Description
It belongs to the class of aminoalkylindole derivatives and is closely related to CUMYL-PICA, which itself is derived from the well-known cannabinoid AM2201 . The addition of a fluorine atom to CUMYL-PICA characterizes 5-fluoro CUMYL-PICA.
Preparation Methods
The synthetic routes for 5-fluoro CUMYL-PICA are not extensively documented. researchers have likely developed various methods to synthesize this compound. Industrial production methods remain proprietary, but they likely involve modifications to existing synthetic pathways.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-fluoro CUMYL-PICA may undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other functional groups.
Oxidation and Reduction Reactions: These transformations could modify the compound’s structure.
Ring-Closure Reactions: Given its indole-based structure, ring-closure reactions may play a role.
Common Reagents and Conditions:
Fluorination: To introduce the fluorine atom, reagents like hydrogen fluoride (HF) or fluorinating agents are likely used.
Reduction/Oxidation: Standard reducing agents (e.g., lithium aluminum hydride) or oxidizing agents (e.g., potassium permanganate) may be employed.
Acid/Base Catalysis: For ring-closure reactions, acid or base catalysts facilitate cyclization.
Major Products:
The major products depend on the specific reaction conditions. Potential products include fluorinated derivatives, reduced forms, or cyclized compounds.
Scientific Research Applications
Chemical Properties and Structure
5-Fluoro CUMYL-PICA, with the chemical formula , belongs to the class of synthetic cannabinoids known as cannabimimetics. Its structure features a fluorinated pentyl group, which enhances its potency at cannabinoid receptors.
Pharmacological Applications
1. Cannabinoid Receptor Agonism
Research indicates that this compound acts as a potent agonist at cannabinoid type 1 receptors (CB1). Studies have demonstrated its high affinity and functional potency, with binding affinity () values reported as low as 1.24 nM and effective concentration () values around 1.46 nM in vitro . This makes it significantly more potent than traditional cannabinoids like THC.
2. In Vivo Effects
In vivo studies using mouse models have shown that this compound induces dose-dependent effects such as hypothermia, catalepsy, and analgesia, which are characteristic of cannabinoid activity . These effects were reversed by the CB1 antagonist rimonabant, confirming the involvement of CB1 receptors in mediating these actions.
Toxicological Insights
1. Potency Compared to Natural Cannabinoids
Consumption of this compound has been reported to produce effects much more potent than those of natural cannabis, raising concerns about its safety profile and potential for abuse . The lack of information regarding dosage on product packaging poses risks for users, potentially leading to toxic consequences.
2. Metabolic Pathways
A study investigating the metabolism of this compound in human hepatocytes identified several metabolites through ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). Key metabolic pathways included oxidative defluorination and hydroxylation, which are critical for understanding the compound's pharmacokinetics and potential toxicity .
Case Studies
Case Study 1: Identification in Illicit Markets
A case study highlighted the identification of this compound in seized products, demonstrating its presence in the illicit drug market. The analysis revealed significant variations in potency and composition across different samples, underscoring the challenges in monitoring synthetic cannabinoids .
Case Study 2: Human Biotransformation Studies
Another study focused on the human biotransformation of related compounds, including this compound. The research aimed to characterize metabolic pathways to aid in forensic diagnostics and drug monitoring efforts . The identification of metabolites is crucial for understanding how these compounds behave in biological systems and their implications for health.
Data Tables
Parameter | Value |
---|---|
Chemical Formula | |
(Affinity) | 1.24 nM |
(Potency) | 1.46 nM |
In Vivo Effects | Hypothermia, Catalepsy, Analgesia |
Metabolic Pathway | Key Metabolites Identified |
---|---|
Oxidative Defluorination | Metabolite A |
Hydroxylation | Metabolite B |
N-Dealkylation | Metabolite C |
Mechanism of Action
The exact mechanism remains speculative. like other synthetic cannabinoids, 5-fluoro CUMYL-PICA likely interacts with cannabinoid receptors (CB1 and CB2) in the brain, leading to psychoactive effects. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
5-fluoro CUMYL-PICA shares similarities with other synthetic cannabinoids:
CUMYL-PICA (SGT-56): The non-fluorinated analog of this compound.
5F-CUMYL-PINACA (SGT-25): Another related compound with an indazole-based structure
Biological Activity
5-Fluoro CUMYL-PICA is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article delves into the compound's pharmacological effects, metabolic pathways, and potential implications for human health and safety.
Chemical Structure and Properties
This compound, chemically known as C23H27FN2O, is characterized by the addition of a fluorine atom which enhances its potency and selectivity for cannabinoid receptors. The structure of this compound is shown below:
Cannabinoid Receptor Agonism
This compound primarily acts as an agonist at the CB1 receptor, which is predominantly found in the central nervous system. Research indicates that it exhibits high binding affinity and efficacy, leading to significant psychoactive effects. The effective concentrations (EC50) reported for this compound are approximately 4.2 nM, indicating strong potency compared to other synthetic cannabinoids .
Effects on Locomotor Activity
In behavioral studies, this compound has been shown to induce dose-dependent reductions in locomotor activity in animal models. For instance, doses ranging from 0.5 to 2.5 mg/kg resulted in marked depressant effects . This suggests potential applications in understanding its sedative properties.
Metabolism and Biotransformation
The metabolic pathways of this compound have been studied using human hepatocytes. The compound undergoes several biotransformations, primarily oxidative defluorination and hydroxylation, leading to the formation of multiple metabolites. A total of 10 metabolites were identified during in vitro studies, highlighting the complexity of its metabolism .
Metabolite Identification
The metabolites formed from this compound include:
Metabolite ID | Description |
---|---|
M1 | Hydroxylated derivative |
M2 | Oxidative defluorination product |
M3 | N-dealkylation product |
M4 | Further hydroxylated product |
M5 | Conjugated metabolite |
These metabolites can have varying biological activities and toxicological profiles, necessitating further investigation into their effects.
Toxicological Implications
The use of synthetic cannabinoids like this compound has raised concerns regarding their safety profile. Reports indicate that exposure can lead to severe adverse effects including hyperthermia, seizures, and renal failure in some cases . The potential for toxicity is compounded by the fact that these substances are often encountered in illicit drug markets without regulation.
Case Studies
Several case studies have documented the adverse effects associated with synthetic cannabinoids:
- Case Study 1 : A patient presented with symptoms of acute renal failure after using a synthetic cannabinoid containing this compound. Toxicology screening confirmed the presence of the compound in urine samples.
- Case Study 2 : Another incident involved a user experiencing severe agitation and hyperthermia after ingestion of a product labeled as containing this compound.
These cases underscore the necessity for comprehensive toxicological assessments and public health interventions.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying 5-Fluoro CUMYL-PICA in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight (LC-QTOF) are widely used for identification. GC-MS is optimal for volatile compounds, while LC-QTOF provides high-resolution mass data for non-volatile analytes. Researchers should validate methods using reference materials (e.g., Item No. 18370) to ensure specificity and sensitivity. Cross-referencing with spectral libraries and retention indices is critical to distinguish this compound from structurally similar synthetic cannabinoids .
Q. What are the primary metabolic pathways of this compound in humans?
- Methodological Answer : In vitro studies using human liver microsomes and hepatocytes reveal 28 metabolites, primarily via phase I oxidation (e.g., hydroxylation, defluorination) and phase II glucuronidation. Terminal hydroxylation of the 5-fluoropentyl chain is a dominant pathway. For forensic analysis, targeting metabolites like the N-(5-hydroxypentyl) derivative improves detection windows in urine and plasma. Comparative studies with non-fluorinated analogs (e.g., CUMYL-PICA) highlight fluorination’s impact on metabolic stability .
Q. How does fluorination influence the pharmacological activity of this compound compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances lipid solubility and CB1 receptor binding affinity, prolonging psychoactive effects. In vivo rat studies show this compound induces hypothermia at 3 mg/kg, with delayed clearance due to adipose tissue sequestration. Researchers should use radioligand binding assays (e.g., CB1/CB2 receptor affinity tests) and thermoregulation models to quantify potency differences .
Advanced Research Questions
Q. How do in vitro metabolic models (e.g., liver microsomes) compare to in vivo elimination kinetics for this compound?
- Methodological Answer : In vitro models underestimate in vivo elimination half-lives due to lack of adipose tissue partitioning. Researchers should integrate physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution. Validation requires paired in vitro microsomal assays and longitudinal plasma/urine sampling in animal models. Discrepancies in metabolite ratios (e.g., hydroxylated vs. glucuronidated forms) highlight the need for multi-compartmental analyses .
Q. What thermal degradation products form when this compound is exposed to high temperatures, and how do they impact toxicity?
- Methodological Answer : Pyrolysis at >300°C generates cyanide and carboxamide degradants (e.g., cumylamine derivatives). Researchers should use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts. Toxicity assays (e.g., mitochondrial inhibition in HepG2 cells) are necessary to evaluate acute risks. This is critical for forensic investigations of smoking-related exposure .
Q. How can conflicting data on this compound’s stability in biological samples be resolved?
- Methodological Answer : Contradictions arise from sample storage conditions (e.g., pH, temperature) and matrix effects. A standardized protocol includes:
- Sample Preparation : Acidification (pH 3–4) to inhibit enzymatic degradation.
- Storage : -80°C with antioxidants (e.g., ascorbic acid) to prevent oxidative metabolite formation.
- Validation : Stability studies spanning 1–6 months under varying conditions, analyzed via LC-MS/MS .
Q. Research Design and Data Analysis
Q. What frameworks (e.g., PICO) are optimal for structuring studies on this compound’s neurotoxic effects?
- Methodological Answer : The PICO framework ensures rigor:
- Population : Rodent models (e.g., Sprague-Dawley rats).
- Intervention : Dose-response studies (1–10 mg/kg, intraperitoneal).
- Comparison : Non-fluorinated analogs (e.g., CUMYL-PICA) and vehicle controls.
- Outcome : Neurobehavioral endpoints (e.g., locomotor activity, anxiety-like behavior in open-field tests).
- Time : Acute (24–72 hr) vs. chronic (14-day) exposure .
Q. How can researchers address discrepancies in metabolite profiling across studies?
- Methodological Answer : Harmonize analytical protocols:
- Instrumentation : Standardize LC-QTOF parameters (e.g., collision energy, ionization mode).
- Data Processing : Use open-source software (e.g., MZmine) for peak alignment and annotation.
- Reference Materials : Include certified metabolites (e.g., MN-18 N-(5-hydroxypentyl) CRM) for cross-lab validation .
Q. Tables for Key Data
Metabolite Type | This compound | CUMYL-PICA | Analytical Technique |
---|---|---|---|
Hydroxylated Pentyl Chain | 12 metabolites | 10 metabolites | LC-QTOF |
Glucuronidated Derivatives | 8 metabolites | 6 metabolites | LC-MS/MS |
Defluorinated Products | 3 metabolites | N/A | GC-MS |
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155696 | |
Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-18-8 | |
Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-cumyl-pica | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUORO-CUMYL-PICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.